N-tosyl-D-methionine

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

N-Tosyl-D-methionine is a single-enantiomer (D-configuration), N-sulfonyl-protected methionine derivative with the molecular formula C12H17NO4S2 and a molecular weight of 303.4 g/mol. It belongs to the class of N-tosyl amino acids, wherein a p-toluenesulfonyl (tosyl) group is covalently attached to the α-amino group, serving as a robust protecting group in peptide synthesis and as a chiral building block in asymmetric synthesis.

Molecular Formula C12H17NO4S2
Molecular Weight 303.4 g/mol
Cat. No. B8315422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tosyl-D-methionine
Molecular FormulaC12H17NO4S2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1
InChIKeyWURIPAYKVUIDHJ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Tosyl-D-methionine (CAS 126245-62-3) – Chiral D-Enantiomer Differentiation in Research Supply


N-Tosyl-D-methionine is a single-enantiomer (D-configuration), N-sulfonyl-protected methionine derivative with the molecular formula C12H17NO4S2 and a molecular weight of 303.4 g/mol [1]. It belongs to the class of N-tosyl amino acids, wherein a p-toluenesulfonyl (tosyl) group is covalently attached to the α-amino group, serving as a robust protecting group in peptide synthesis and as a chiral building block in asymmetric synthesis . The compound's distinct (2R) stereochemistry differentiates it from its L-enantiomer (CAS 21957-62-0) and the racemic DL-mixture (CAS 4703-33-7), with implications for stereochemical fidelity in synthetic and biological applications .

N-Tosyl-D-methionine – Why L-Enantiomer or DL-Racemate Substitution Risks Experimental Irreproducibility


The α-carbon of methionine is a chiral center; therefore, the N-tosyl-D-methionine, N-tosyl-L-methionine, and N-tosyl-DL-methionine forms are distinct chemical entities, not interchangeable surrogates [1]. In peptide synthesis, the incorrect enantiomer can lead to epimerization, altered secondary structure, and loss of biological activity of the target peptide . In asymmetric catalysis and chiral resolution, the D-enantiomer provides the necessary matched/mismatched stereochemical environment for enantioinduction, whereas the L-form leads to opposite or diminished selectivity . Even in non-stereochemical applications such as metal coordination or crystallization, different crystal packing (as evidenced by the distinct unit cell parameters of the L-enantiomer crystal structure) can alter solubility, stability, and reactivity [2]. Consequently, directly replacing N-tosyl-D-methionine with its L- or DL-counterpart without independent re-validation introduces uncontrolled variables that can undermine the reproducibility of synthetic and analytical protocols.

N-Tosyl-D-methionine – Quantifiable Differentiation vs. N-Tosyl-L-methionine and N-Tosyl-DL-methionine


Enantiomeric Identity: Defined (2R) Stereochemistry vs. Racemic or Opposite Enantiomer

N-Tosyl-D-methionine (PubChem CID 1556805) possesses a configurational (2R) stereocenter at the α-carbon, confirmed by its InChI stereodescriptor '/t11-/m1/s1'. In contrast, N-tosyl-DL-methionine (CAS 4703-33-7) is a racemic mixture lacking a defined optical rotation [1]. The L-enantiomer (Tos-Met-OH, CAS 21957-62-0) possesses (2S) configuration. In asymmetric synthesis applications, the D-enantiomer achieves high diastereoselectivity (e.g., >90% de in chiral auxiliary-mediated alkylations), whereas the L-form or racemate leads to product mixtures with reduced or no enantiomeric excess (ee) . This single-enantiomer specification avoids the 50% inherent yield loss of racemate resolution and eliminates the need for subsequent chiral chromatographic purification steps required when using the DL-form.

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Melting Point Differentiation for Identity Confirmation and Purity Assessment

Melting point serves as a primary identity and purity indicator for N-tosyl methionine enantiomers. N-Tosyl-DL-methionine (CAS 4703-33-7) exhibits a melting range of 105–108 °C . The L-enantiomer (Tos-Met-OH, CAS 21957-62-0) melts sharply at 81–83 °C . While a specific experimental melting point for the D-enantiomer is not widely published in peer-reviewed literature, the observed difference of ~24 °C between the L- and DL-forms establishes that melting point is enantiomer-dependent in this compound class. Any batch of N-tosyl-D-methionine can therefore be authenticated and differentiated from the more common L- or DL-forms via simple melting point determination, with a single, sharp melting range expected for the enantiopure D-form, distinct from the lower L-form value (81–83 °C) and the broader racemate range (105–108 °C).

Melting Point Identity Testing Quality Control

Crystal Engineering and Solid-State Hydrogen-Bonding Network

Single-crystal X-ray diffraction of N-tosyl-L-methionine reveals a monoclinic C 2/c space group with unit cell parameters a = 33.121 Å, b = 5.6531 Å, c = 17.278 Å, β = 116.62°, Z = 8, refined to R = 0.043 [1]. The carboxyl groups form centrosymmetric O–H···O hydrogen-bonded dimers, while N–H···O hydrogen bonds between the sulfonamide NH and neighboring carboxyl groups, together with C–H···O contacts, assemble these dimers into one-dimensional chains along the b-axis. The D-enantiomer, being the enantiomorph of the L-form, will crystallize in an identical unit cell but with inverted chirality at the molecular level, leading to distinct chiral crystal packing that is relevant for chiral resolution via preferential crystallization or for the design of enantioselective solid-state reagents. In contrast, the DL-racemate crystallizes in a different space group or as a racemic compound/pseudoracemate, altering solubility, mechanical properties, and crystal habit [2].

Crystallography Solid-State Chemistry Crystal Packing

Synthetic Origin Traceability: D-Methionine Feedstock vs. L- or DL-Feedstock

N-Tosyl-D-methionine is synthesized by tosylation of D-methionine (CAS 348-67-4) with 4-toluenesulfonyl chloride under alkaline conditions . The chiral integrity of the product is contingent upon the enantiopurity of the D-methionine starting material and the reaction conditions used. Under standard aqueous NaOH/ethanol conditions at 348 K, the tosylation proceeds without racemization at the α-carbon, as demonstrated by the synthesis of the L-enantiomer, where the product retained the stereochemistry of the L-methionine feedstock [1]. In contrast, N-tosyl-DL-methionine (CAS 4703-33-7) is derived from DL-methionine, inherently yielding a racemic 50:50 mixture that requires additional chiral resolution steps to obtain a single enantiomer. Procurement of the D-enantiomer directly from a manufacturer that uses stereochemically defined D-methionine feedstock ensures that no racemization has occurred during synthesis, eliminating the uncertainty associated with chiral purity that can arise from ad-hoc resolution of the DL-mixture [2].

Synthetic Provenance Chiral Integrity Supply Chain Transparency

N-Tosyl-D-methionine – High-Definition Application Scenarios Driven by Quantifiable Differentiation


Asymmetric Synthesis of D-Configurated Bioactive Peptides and Peptidomimetics

In solid-phase or solution-phase peptide synthesis targeting D-amino acid-containing peptides, N-tosyl-D-methionine provides the required (2R) stereochemistry. When the D-enantiomer is used as a building block, the resulting peptide chain propagates with the intended D-configuration at the methionine residue. If the L-enantiomer or DL-racemate were used, the peptide would contain the undesired (2S) epimer, potentially abolishing receptor binding or enzymatic activity . Chiral HPLC analysis of analogous N-tosyl-D-amino acid benzyl esters has confirmed enantiopurity >99% when synthesized under carefully controlled conditions, validating the racemization-free fidelity of the D-methionine feedstock route [1]. The robust N-tosyl group further enables selective orthogonal deprotection during multi-step synthesis without compromising the thioether side chain of methionine, which is susceptible to oxidation under standard peptide cleavage conditions [2].

Chiral Resolution and Enantiomeric Excess Determination via Derivatization

N-Tosyl-D-methionine can serve as a chiral derivatizing agent (CDA) or as a reference standard for determining the enantiomeric purity of chiral amines, alcohols, or amino acid derivatives via NMR spectroscopy or HPLC. The tosyl group introduces a strong UV chromophore (λmax ~230 nm) that facilitates HPLC detection, while the defined (2R) configuration produces baseline-resolved diastereomeric signals when reacted with racemic analytes. In contrast, N-tosyl-L-methionine would yield inverted diastereomer elution order, and the racemate would produce overlapping peaks, compromising quantitative accuracy [3]. This application leverages the compound's chiral integrity and UV activity for robust analytical method development.

Metal Coordination Chemistry and Chiral Catalyst Design

The sulfonamide nitrogen and the thioether sulfur of N-tosyl-D-methionine provide two potential donor atoms for transition-metal coordination. Studies on N-tosylglycine and analogous N-tosyl amino acids have demonstrated the formation of stable binary and ternary copper(II) complexes, with stability constants dependent on the amino acid side chain and pH [4]. The D-configuration of the methionine backbone imposes a specific chiral environment around the metal center, enabling enantioselective catalysis. Using N-tosyl-L-methionine in the same ligand framework would produce the enantiomeric catalyst with opposite asymmetric induction, while the DL-form would generate a diastereomeric mixture of catalyst complexes with unpredictable catalytic behavior.

Single-Crystal X-ray Diffraction and Solid-State Pharmaceutical Development

For pharmaceutical development where polymorph screening, salt selection, or co-crystal engineering is required, the defined crystal structure of N-tosyl methionine enantiomers (monoclinic C 2/c, as characterized for the L-form) provides a predictable solid-state platform [5]. The D-enantiomer, as the enantiomorph, will exhibit identical crystalline packing but opposite chirality, which is critical for chiral drug substance development where regulatory agencies require full characterization of the enantiopure active pharmaceutical ingredient (API) or its intermediate. The DL-racemate, in contrast, may crystallize as a racemic compound, conglomerate, or pseudoracemate, each with distinct dissolution rates and mechanical properties, introducing solid-state variability that complicates formulation.

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